![molecular formula C20H16ClNO2 B2397003 (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1356810-56-4](/img/structure/B2397003.png)
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
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Description
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized through various chemical reactions, indicating its utility in organic synthesis research. For instance, microwave and conventional methods have been employed for the synthesis of thiazolidinone derivatives from similar quinoline compounds, showcasing the compound's role in generating novel molecules with potential antimicrobial activities (Rana, Mistry, & Desai, 2008). Additionally, its derivatives have been synthesized for anticancer evaluations, such as quinolinyl acrylate derivatives tested against human prostate cancer cells, highlighting its contribution to cancer research (Rodrigues et al., 2012).
Antimicrobial and Antifungal Screening
Compounds synthesized from (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one or its analogs have been screened for antimicrobial and antifungal properties. Such research contributes to the development of new antimicrobial agents against various microorganisms, addressing the need for novel therapeutics in the face of rising antimicrobial resistance (Rana, Mistry, & Desai, 2008).
Anticancer Potential
The compound's derivatives have been investigated for their anticancer potential. For example, quinolinyl acrylate derivatives have shown efficacy against prostate cancer cells in vitro and in vivo, suggesting the compound's utility in designing new anticancer agents (Rodrigues et al., 2012). This aligns with ongoing research efforts to identify compounds with multifaceted actions against cancer cells, including inhibition of cell viability, migration, and invasion, as well as neoangiogenesis.
Chemical Properties and Applications
The compound and its derivatives' chemical properties, such as photocyclization reactions and their effects on synthesizing various molecular structures, are of interest in chemical research. Studies on the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives to produce quinolinone and isoquinoline derivatives reveal insights into the compound's role in photodynamic therapy and the development of photoactive materials (Sakurai et al., 2003).
properties
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-13-6-8-18-16(10-13)11-15(20(21)22-18)7-9-19(23)14-4-3-5-17(12-14)24-2/h3-12H,1-2H3/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDWIYNXPVSNV-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one |
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